REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=2[CH:10]=[C:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])[CH2:4][CH2:3]1.C([O-])=O.[NH4+]>[Pd].C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=2[CH2:10][CH:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])[CH2:6][CH2:7]1 |f:1.2|
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Name
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3-[2-(4-methylpiperazin-1-yl)-benzylidene]-pyrrolidin-2-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=C(C=C2C(NCC2)=O)C=CC=C1
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Name
|
|
Quantity
|
6.97 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
0.99 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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then heated to 50° C. for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered through Celite™ under N2
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Type
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WASH
|
Details
|
The Celite™ pad was washed with ethyl alcohol (25 mL) and water (10 mL)
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give white solids which
|
Type
|
CUSTOM
|
Details
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were partitioned between ethyl acetate (25 mL) and H2O (10 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with additional ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid (2.90 g, 96%)
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl acetate (5 vol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(CC2C(NCC2)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |